molecular formula C17H19N3O2 B2447928 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-31-3

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2447928
CAS RN: 2034451-31-3
M. Wt: 297.358
InChI Key: RVXFNSFYLBGRJH-UHFFFAOYSA-N
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Description

The compound is a fusion of an indane moiety and an imidazole moiety . Indane is a fused cyclic compound that consists of a benzene ring fused with a cyclopentane . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the fusion of the indane and imidazole moieties. The indane moiety consists of a cyclopentane fused to a benzene ring . The imidazole moiety is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of the indane and imidazole moieties. Imidazole rings are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, imidazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Antihypertensive Activity

Nonpeptide angiotensin II receptor antagonists have been developed as potent, orally active antihypertensives. These compounds, such as the series of N-(biphenylylmethyl)imidazoles, demonstrate significant antihypertensive effects upon oral administration, indicating their potential use in hypertension treatment (Carini et al., 1991).

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been investigated, showing that these compounds can serve as selective class III agents, indicating their potential application in treating cardiac arrhythmias (Morgan et al., 1990).

Anti-inflammatory and Analgesic Activities

A series of benzimidazole/benzoxazole derivatives and some Schiff's bases have been synthesized and evaluated for their anti-inflammatory, analgesic, and kinase inhibition activities. These compounds show promising anti-inflammatory and analgesic activities, suggesting their utility in pain management and inflammation control (Sondhi et al., 2006).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel compounds have been conducted, showing potential as antimicrobial agents. These findings indicate the relevance of such compounds in developing new antimicrobial drugs (Talupur et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) . ADAMTS5 is an enzyme that plays a crucial role in the breakdown of aggrecan, a major component of cartilage. By targeting this enzyme, the compound can potentially influence cartilage degradation and related diseases.

Mode of Action

It’s likely that the compound binds to the active site of the enzyme, inhibiting its ability to interact with its substrates . This could result in reduced aggrecan degradation and potentially slow down the progression of diseases like osteoarthritis.

Biochemical Pathways

The compound’s effect on the ADAMTS5 enzyme impacts the aggrecan metabolic pathway. Aggrecan is a major proteoglycan in the extracellular matrix of cartilaginous tissues, and its degradation by ADAMTS5 is a key event in the progression of osteoarthritis. By inhibiting ADAMTS5, the compound could potentially preserve cartilage integrity and function .

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to the preservation of cartilage integrity. By inhibiting ADAMTS5 and reducing aggrecan degradation, the compound could potentially slow down cartilage breakdown and disease progression .

Future Directions

The future research directions could involve exploring the biological activity of this compound and its potential applications in medicine, given the wide range of activities reported for imidazole derivatives .

properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-15-8-10-3-1-2-4-12(10)16(15)20-17(22)11-5-6-13-14(7-11)19-9-18-13/h1-4,9,11,15-16,21H,5-8H2,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFNSFYLBGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC3C(CC4=CC=CC=C34)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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